molecular formula C11H22N2 B13761095 2-Ethyloctahydro-1H-isoindole-1-methylamine CAS No. 56625-54-8

2-Ethyloctahydro-1H-isoindole-1-methylamine

Cat. No.: B13761095
CAS No.: 56625-54-8
M. Wt: 182.31 g/mol
InChI Key: YYSSMFOAHVIONA-UHFFFAOYSA-N
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Description

2-Ethyloctahydro-1H-isoindole-1-methylamine is a chemical compound with the molecular formula C11H22N2 It is characterized by its unique structure, which includes an isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyloctahydro-1H-isoindole-1-methylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrogenation of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethyloctahydro-1H-isoindole-1-methylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-Ethyloctahydro-1H-isoindole-1-methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyloctahydro-1H-isoindole-1-methylamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyloctahydro-1H-isoindole-1-methanamine
  • 1H-Isoindole-1-methanamine

Comparison

Compared to similar compounds, 2-ethyloctahydro-1H-isoindole-1-methylamine is unique due to its specific structural features and reactivity. Its ethyl group and isoindole ring system confer distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

56625-54-8

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

(2-ethyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-1-yl)methanamine

InChI

InChI=1S/C11H22N2/c1-2-13-8-9-5-3-4-6-10(9)11(13)7-12/h9-11H,2-8,12H2,1H3

InChI Key

YYSSMFOAHVIONA-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CCCCC2C1CN

Origin of Product

United States

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